molecular formula C11H15ClO B13705050 2-(tert-Butoxy)-3-chlorotoluene

2-(tert-Butoxy)-3-chlorotoluene

Cat. No.: B13705050
M. Wt: 198.69 g/mol
InChI Key: POGURNAKISDNHS-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-3-chlorotoluene: is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-3-chlorotoluene typically involves the alkylation of 3-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butoxy)-3-chlorotoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 2-(tert-Butoxy)toluene.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.

Major Products:

    Oxidation: Formation of 2-(tert-Butoxy)-3-chlorobenzaldehyde or 2-(tert-Butoxy)-3-chlorobenzoic acid.

    Reduction: Formation of 2-(tert-Butoxy)toluene.

    Substitution: Formation of 2-(tert-Butoxy)-3-hydroxytoluene or 2-(tert-Butoxy)-3-aminotoluene.

Scientific Research Applications

Chemistry: 2-(tert-Butoxy)-3-chlorotoluene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine:

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes .

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-3-chlorotoluene involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group acts as an electron-donating group, enhancing the reactivity of the aromatic ring towards electrophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, can influence the compound’s reactivity in nucleophilic substitution reactions .

Comparison with Similar Compounds

Uniqueness: 2-(tert-Butoxy)-3-chlorotoluene is unique due to the combination of the tert-butoxy group and the chlorine atom on the toluene ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-chloro-3-methyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO/c1-8-6-5-7-9(12)10(8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

POGURNAKISDNHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(C)(C)C

Origin of Product

United States

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